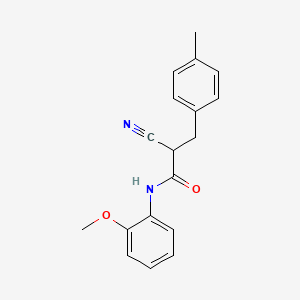

2-cyano-N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamide

Description

2-cyano-N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamide is an organic compound with a complex structure that includes cyano, methoxy, and methylphenyl groups

Properties

IUPAC Name |

2-cyano-N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13-7-9-14(10-8-13)11-15(12-19)18(21)20-16-5-3-4-6-17(16)22-2/h3-10,15H,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQVGDRDKFPINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then subjected to a cyanation reaction using a cyanide source such as sodium cyanide or potassium cyanide under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Solvent selection and purification steps are also crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

2-cyano-N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-cyano-N-(2-hydroxyphenyl)-3-(4-methylphenyl)propanamide

- 2-cyano-N-(2-methoxyphenyl)-3-(4-chlorophenyl)propanamide

- 2-cyano-N-(2-methoxyphenyl)-3-(4-fluorophenyl)propanamide

Uniqueness

2-cyano-N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamide is unique due to the presence of both methoxy and methylphenyl groups, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Biological Activity

The compound 2-cyano-N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

Molecular Formula

- Molecular Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 294.35 g/mol

Structural Features

The compound features a cyano group, a methoxy-substituted phenyl group, and a para-methylphenyl group. These functional groups are essential for its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 294.35 g/mol |

| Functional Groups | Cyano, Methoxy, Methyl Phenyl |

The mechanism of action of this compound involves its interaction with specific molecular targets. The cyano group acts as an electrophile, allowing it to react with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, contributing to its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

In a study assessing the antibacterial efficacy of related compounds, it was found that derivatives with similar structural features demonstrated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 µM to 156.47 µM for different bacterial strains .

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various pathways, potentially involving apoptosis induction or cell cycle arrest.

Research Findings

- Cell Viability Assays : In vitro assays have shown that the compound can reduce cell viability in several cancer cell lines.

- Mechanistic Studies : Further investigations are needed to elucidate the specific molecular pathways affected by the compound.

Drug Development

Due to its unique structure and biological activity, this compound is being explored as a lead compound in drug development. Its potential applications include:

- Antimicrobial agents : Targeting resistant bacterial strains.

- Anticancer therapies : Developing novel treatments for various cancers.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and safety profile. Modifications to the phenyl rings or the cyano group may enhance its biological activity or selectivity towards specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.